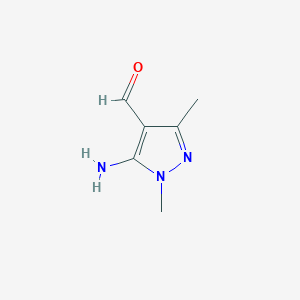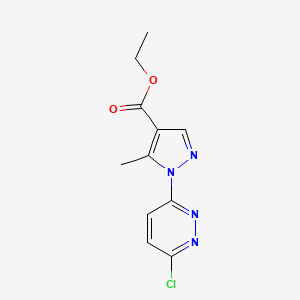![molecular formula C32H24ClN5O4 B2565226 N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931360-99-5](/img/no-structure.png)
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H24ClN5O4 and its molecular weight is 578.03. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
The compound has been involved in studies concerning the synthesis of condensed triazines, demonstrating reactions with 2-aminoquinoline to produce N-Benzoylguanidine derivatives and condensed Oxo-s-triazines. These synthetic pathways contribute to the broader understanding of heterocyclic chemistry and the development of novel compounds with potential biological activities (Reimlinge, Billiau, & Lingier, 1976).
Research on substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono derivatives has provided insight into the one-step synthesis of these compounds, showcasing the versatility of quinazolinone scaffolds in medicinal chemistry (Chau, Saegusa, & Iwakura, 1982).
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, indicating the potential of such derivatives as anti-inflammatory and analgesic agents. This research highlights the therapeutic potentials of quinazolinone derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The compound has been part of the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. This study underscores the importance of structural diversity in discovering new therapeutic agents with improved efficacy and safety profiles (Norman, Navas, Thompson, & Rigdon, 1996).
Investigations into novel quinazolinone derivatives have explored their synthesis and antimicrobial activity, providing a foundation for the development of new antimicrobial agents. Such studies are crucial in the ongoing fight against resistant microbial strains (Habib, Hassan, & El‐Mekabaty, 2013).
properties
CAS RN |
931360-99-5 |
|---|---|
Product Name |
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Molecular Formula |
C32H24ClN5O4 |
Molecular Weight |
578.03 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C32H24ClN5O4/c33-26-9-3-1-7-23(26)18-34-30(40)22-14-12-21(13-15-22)19-38-31(41)25-8-2-4-10-27(25)37(32(38)42)20-24-17-29(39)36-16-6-5-11-28(36)35-24/h1-17H,18-20H2,(H,34,40) |
InChI Key |
GKAHJILTNNSALH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=O)N6C=CC=CC6=N5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)


![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)


![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)



![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)


